Octadecanoyl-L-threo-sphingosine

Sphingolipid metabolism Ceramidase inhibition Stereochemical pharmacology

Select C18 L-threo Ceramide (d18:1/18:0) for defined L-threo stereochemistry and C18 chain-length specificity. A critical tool for studying brain-specific CerS1 signaling and keratinocyte apoptosis. Its stereospecific mt-CDase inhibition (IC50 8.8 μM) ensures controlled, reproducible experiments, avoiding the confounding variables of generic ceramide substitutions.

Molecular Formula C36H71NO3
Molecular Weight 566.0 g/mol
Cat. No. B3026375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecanoyl-L-threo-sphingosine
Molecular FormulaC36H71NO3
Molecular Weight566.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m0/s1
InChIKeyVODZWWMEJITOND-ZWVRRZAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide (C18 L-threo Ceramide): Procurement-Relevant Compound Identity and Core Specifications


N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide (CAS 95037-06-2), also designated as C18 L-threo Ceramide (d18:1/18:0) or N-octadecanoyl-L-threo-sphingosine, is a synthetic ceramide stereoisomer . The compound possesses a defined L-threo configuration at the sphingoid base stereocenters (1S,2S), distinguishing it from the naturally predominant D-erythro ceramide stereoisomers . This compound is utilized in sphingolipid research as a structural characterization standard and as a biochemical probe for studying ceramide-metabolizing enzymes, particularly mitochondrial ceramidase .

Why N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide Cannot Be Substituted by Other Ceramide Species in Specialized Applications


Generic substitution of ceramide species is scientifically invalid because ceramides exhibit chain-length-specific and stereochemistry-dependent biological functions [1]. Mammalian ceramide synthases (CerS1-6) display distinct substrate selectivities, producing ceramides with defined N-acyl chain lengths that differentially regulate processes including apoptosis, autophagy, and inflammation [1]. Furthermore, the stereochemical configuration (D-erythro vs. L-threo) directly impacts enzyme recognition and inhibitory potency [2]. A compound's specific stereochemistry and chain-length profile cannot be approximated by a different ceramide species without introducing uncontrolled experimental variables, making precise compound selection a non-negotiable requirement for reproducible sphingolipid research [1][2].

Quantitative Evidence Guide: Head-to-Head Comparisons for N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide


L-threo Stereochemistry Differentiates C18 L-threo Ceramide from Endogenous D-erythro C18 Ceramide as a Ceramidase Inhibitor

C18 L-threo Ceramide inhibits rat brain mitochondrial ceramidase (mt-CDase) with an IC50 value of 8.8 μM, whereas the natural D-erythro C18 ceramide stereoisomer serves as an endogenous substrate rather than an inhibitor . This stereochemical inversion from the natural D-erythro configuration (2S,3R) to the L-threo configuration (1S,2S) converts the compound from a metabolizable substrate into an enzyme inhibitor .

Sphingolipid metabolism Ceramidase inhibition Stereochemical pharmacology

C18 L-threo Ceramide Serves as a Structural Characterization Standard Distinct from C17-Sphingosine-Derived Internal Standards

In LC-MS/MS sphingolipid analysis, C17-ceramide (m/z 534.524) derived from C17-sphingosine serves as an internal standard for quantification due to its non-natural odd-chain sphingoid base . In contrast, C18 L-threo Ceramide (m/z 548.540) is used for structural characterization and chromatographic method development, not as a quantitative internal standard . These compounds have distinct analytical applications despite their structural similarity .

Sphingolipidomics Mass spectrometry Analytical standardization

C18 Ceramide (d18:1/18:0) Exhibits Proapoptotic Activity Opposite to C16-Ceramide's Prosurvival Function in Squamous Cell Carcinoma

In human head and neck squamous cell carcinoma (HNSCC) models, C18-ceramide generated by CerS1 and C16-ceramide generated by CerS6 play opposing functional roles: C18-ceramide exhibits proapoptotic activity, whereas C16-ceramide demonstrates prosurvival effects [1]. This functional antagonism occurs despite both compounds differing by only two carbons in N-acyl chain length [1].

Cancer biology Apoptosis Ceramide synthase specificity

Natural C18:0-Ceramide Is the Most Potent Growth Inhibitor Among Ceramide Species Tested in Keratinocytes

In comparative biological activity studies using HaCaT keratinocytes, natural C18:0-ceramide was identified as the most potent inhibitor of cell growth and the strongest inducer of cellular sphingolipid accumulation and apoptotic death among the ceramide species evaluated [1]. The study explicitly compared multiple ceramide species and found C18:0-ceramide to exhibit superior potency relative to other chain-length variants [1].

Dermatology research Cell growth inhibition Sphingolipid accumulation

C18 Ceramide Constitutes the Most Abundant Long-Chain Base in Human Stratum Corneum Ceramides

Comprehensive lipidomic analysis of human stratum corneum ceramides revealed that C18 long-chain base (LCB) species account for 28.6% of total ceramide LCB content, representing the most abundant chain length, followed by C20 (24.8%) and C22 (12.8%) [1]. This quantitative distribution establishes C18 ceramide as the predominant endogenous LCB species in the human skin barrier [1].

Skin barrier biology Lipidomics Ceramide profiling

C18 Ceramide Is the Primary Short-Chain Ceramide in Brain Tissue with Lass1/CerS1-Regulated Synthesis

C18 ceramide (d18:1/18:0) is identified as the primary short-chain ceramide found in brain tissue, with its synthesis specifically regulated by longevity-assurance homologue 1 (Lass1), also known as ceramide synthase 1 (CerS1) [1]. Increased expression of C18 ceramide reduces cell growth in UM-SCC-22A squamous cell carcinoma cells [1]. This tissue-specific enrichment contrasts with other ceramide chain lengths that predominate in different tissues [1].

Neuroscience Brain lipid metabolism Ceramide synthase 1

Optimal Research and Industrial Application Scenarios for N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide


Enzymology Studies of Mitochondrial Ceramidase Inhibition Using a Stereochemically Defined Probe

This compound is optimally deployed as a stereospecific inhibitor tool for investigating mitochondrial ceramidase (mt-CDase) function in brain and other tissues. The L-threo configuration confers inhibitory activity (IC50 8.8 μM against rat brain mt-CDase) that is absent in the natural D-erythro substrate stereoisomer, enabling researchers to pharmacologically probe ceramidase-dependent pathways without confounding substrate turnover effects .

LC-MS/MS Sphingolipidomics Method Development and Chromatographic Characterization

The compound serves as a structural characterization standard for developing and validating LC-MS/MS analytical methods for sphingolipid profiling. With a defined precursor ion of m/z 548.540 and established fragmentation behavior under positive ESI mode, it enables retention time calibration and method optimization. This application is distinct from C17-ceramide internal standard usage, which is reserved for quantitative normalization .

Keratinocyte Apoptosis and Cell Growth Regulation Studies

For researchers investigating ceramide-mediated regulation of keratinocyte biology, C18-ceramide provides maximal experimental potency as the most effective growth inhibitor and apoptosis inducer among tested ceramide species in HaCaT cells. This superior activity profile makes it the preferred chain length for dermatological research where signal strength is critical for detecting subtle regulatory effects .

Brain Sphingolipid Signaling and CerS1-Dependent Pathway Research

As the primary short-chain ceramide enriched in brain tissue and specifically synthesized by CerS1/Lass1, C18 ceramide is the biologically appropriate reagent for neuroscience studies examining brain-specific sphingolipid signaling. Its tissue-relevant chain length ensures that experimental observations reflect endogenous brain ceramide biology rather than artifacts introduced by non-physiological chain-length analogs .

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